3-Methylthiophene-2-sulfonic acid
Overview
Description
3-Methylthiophene-2-sulfonic acid is an organic compound belonging to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. The presence of a sulfonic acid group at the 2-position and a methyl group at the 3-position makes this compound a unique and versatile compound in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylthiophene-2-sulfonic acid typically involves the sulfonation of 3-methylthiophene. This can be achieved using sulfur trioxide (SO₃) or chlorosulfonic acid (ClSO₃H) as sulfonating agents. The reaction is usually carried out under controlled temperature conditions to ensure the selective introduction of the sulfonic acid group at the 2-position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-Methylthiophene-2-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonamide or thiol group.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfonamide or thiol derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
3-Methylthiophene-2-sulfonic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with enhanced pharmacological properties.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors.
Mechanism of Action
The mechanism of action of 3-Methylthiophene-2-sulfonic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The sulfonic acid group can enhance the compound’s solubility and reactivity, facilitating its interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-sulfonic acid: Lacks the methyl group at the 3-position.
3-Methylthiophene: Lacks the sulfonic acid group.
2,5-Dimethylthiophene: Contains an additional methyl group at the 5-position.
Uniqueness
3-Methylthiophene-2-sulfonic acid is unique due to the combined presence of the sulfonic acid and methyl groups, which confer distinct chemical and physical properties
Properties
IUPAC Name |
3-methylthiophene-2-sulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O3S2/c1-4-2-3-9-5(4)10(6,7)8/h2-3H,1H3,(H,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITOSTUCCDODTCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70586366 | |
Record name | 3-Methylthiophene-2-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70586366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159877-58-3 | |
Record name | 3-Methylthiophene-2-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70586366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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